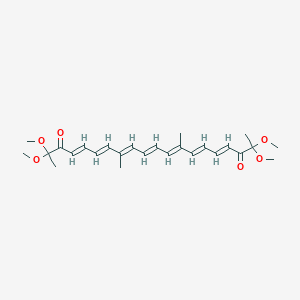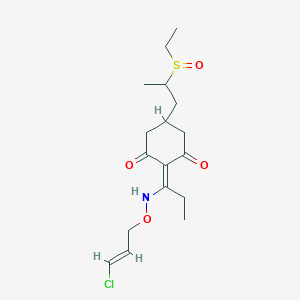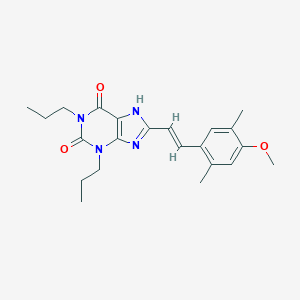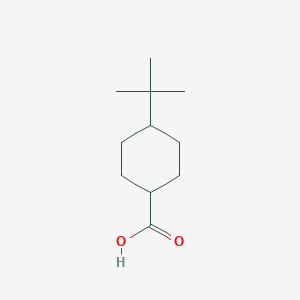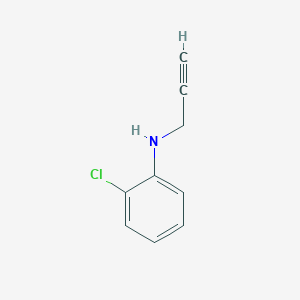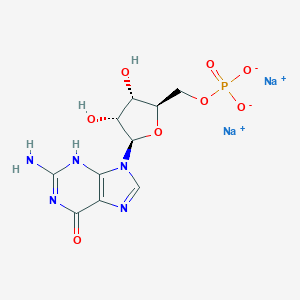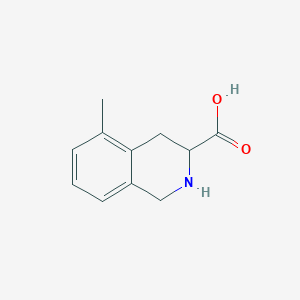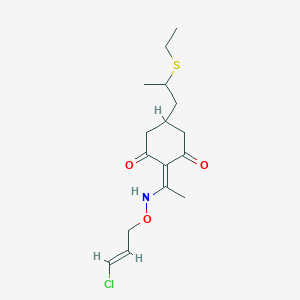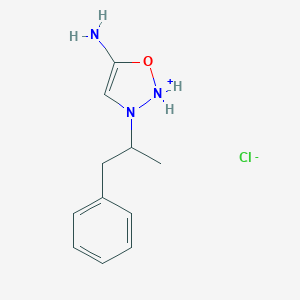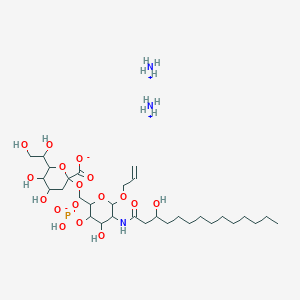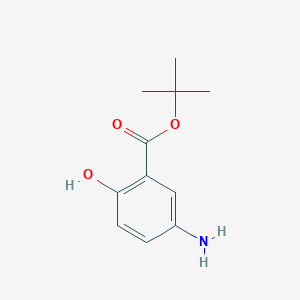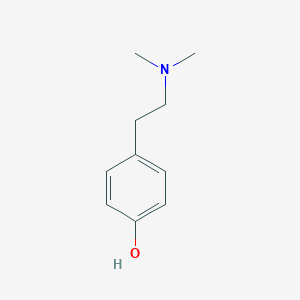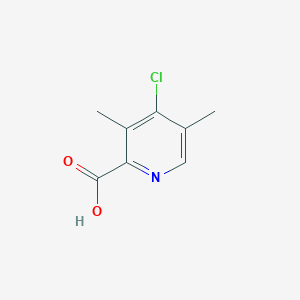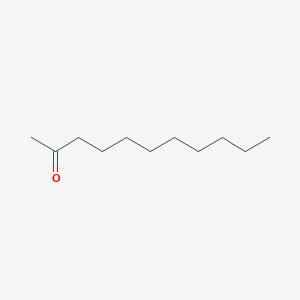![molecular formula C₃₁H₄₄O₆ B123096 (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid CAS No. 3482-38-0](/img/structure/B123096.png)
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid” is also known as 3,11-Diketofusidic Acid . It has a molecular formula of C31H44O6 and a molecular weight of 512.687 .
Molecular Structure Analysis
The exact mass of the compound is 512.31378912 . It has a complexity of 1050 and contains 37 heavy atoms . The compound’s canonical SMILES and isomeric SMILES are also provided .
Physical And Chemical Properties Analysis
The compound has a density of 1.16g/cm3, a boiling point of 643.7°C at 760mmHg, and a flash point of 202.3°C . It has a vapor pressure of 3.15E-18mmHg at 25°C . The compound is slightly soluble in dichloromethane, chloroform, and methanol . It has a LogP of 6.08250 .
Applications De Recherche Scientifique
Crystal Structure Analysis
One study focused on the crystal structure of a closely related compound, demonstrating the importance of crystallography in understanding the molecular conformation, hydrogen bonding, and overall molecular arrangement of complex compounds (Ketuly, Hadi, & Ng, 2009). Such studies are crucial for drug design and material science, providing foundational knowledge that guides the synthesis and application of new compounds.
Inhibition of Mycolic Acid Biosynthesis
Research on derivatives of cyclopropenyl and cyclopropyl fatty acids, structurally related to the query compound, has shown potential applications in inhibiting mycolic acid biosynthesis (Hartmann et al., 1994). This suggests a possible application in antimicrobial or antituberculosis drug development, where mycolic acid plays a critical role in the pathogen's defense mechanism.
Synthesis and Characterization of Complex Molecules
Several studies illustrate the synthesis and characterization of complex molecules, highlighting methodologies that could be applied to the synthesis and study of the queried compound. For example, an efficient synthesis of isotopically labeled compounds for use in preclinical and clinical studies was reported, underscoring the compound's relevance in drug development and pharmacokinetics (Zhang, 2012).
Cycloaddition Reactions
The utility of cycloaddition reactions in synthesizing nitrogen-containing polycycles was explored, revealing the synthetic versatility of phenanthrene derivatives and similar compounds in creating complex molecular architectures (Nicolaides et al., 1994). Such reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Alicyclic Polymers for Resist Applications
A study on the synthesis of alicyclic polymers for 193 nm photoresist materials showcases the application of similar compounds in material science, particularly in the development of photoresist materials for lithographic processes in semiconductor manufacturing (Okoroanyanwu et al., 1998).
Propriétés
IUPAC Name |
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZOLNLGXHZPV-FIPZVDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H](C(=O)CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid | |
CAS RN |
3482-38-0 |
Source


|
| Record name | 3,11-Diketofusidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

